molecular formula C22H23ClN6O B6011834 1-(3-chlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-ethylphenyl)amino]methylidene}urea

1-(3-chlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-ethylphenyl)amino]methylidene}urea

Cat. No.: B6011834
M. Wt: 422.9 g/mol
InChI Key: OJMQRCKPSONDTA-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-ethylphenyl)amino]methylidene}urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-ethylphenyl)amino]methylidene}urea typically involves the following steps:

    Formation of the Urea Backbone: The reaction between an isocyanate and an amine to form the urea linkage.

    Substitution Reactions: Introduction of the chlorophenyl and pyrimidinyl groups through nucleophilic substitution reactions.

    Condensation Reactions: Formation of the methylene bridge through condensation reactions involving aldehydes or ketones.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-ethylphenyl)amino]methylidene}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-ethylphenyl)amino]methylidene}urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methylphenyl)amino]methylidene}urea
  • 1-(3-chlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-propylphenyl)amino]methylidene}urea

Uniqueness

1-(3-chlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-ethylphenyl)amino]methylidene}urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-ethylphenyl)carbamimidoyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6O/c1-4-16-8-10-18(11-9-16)26-21(28-20-24-14(2)12-15(3)25-20)29-22(30)27-19-7-5-6-17(23)13-19/h5-13H,4H2,1-3H3,(H3,24,25,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMQRCKPSONDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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